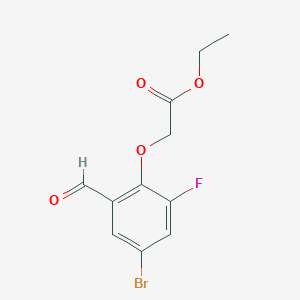

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is a chemical compound with the molecular formula C11H10BrFO4. It is used in various scientific research applications due to its unique structure and properties. This compound is particularly valuable in the fields of drug synthesis and material science.

Vorbereitungsmethoden

The synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate involves several steps. One common method includes the reaction of 4-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Analyse Chemischer Reaktionen

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

Industry: The compound’s unique properties make it useful in the production of advanced materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate can be compared with similar compounds such as:

Ethyl bromodifluoroacetate: Contains a CF2 unit and is used in similar synthetic applications.

Ethyl (2-bromo-6-formylphenoxy)acetate: Lacks the fluorine atom but has similar reactivity and applications.

The presence of both bromine and fluorine atoms in this compound makes it unique, providing distinct reactivity and properties compared to its analogs.

Biologische Aktivität

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is a halogenated aromatic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Its unique structure, characterized by the presence of bromine and fluorine atoms along with an aldehyde functional group, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₀BrFO₄

- Molecular Weight : Approximately 305.097 g/mol

- Functional Groups :

- Bromine (Br)

- Fluorine (F)

- Aldehyde (–CHO)

- Ester (–COO–)

This compound exhibits its biological activity primarily through its interaction with various molecular targets. The compound can act as an electrophile, allowing it to react with nucleophiles in biological systems. This interaction can lead to modifications of biomolecules, thereby influencing biochemical pathways and potentially altering enzyme activities and receptor functions.

Key Mechanisms:

- Electrophilic Reactions : The compound's electrophilic nature enables it to interact with nucleophilic sites on proteins and nucleic acids.

- Substitution Reactions : The bromine atom can be substituted under specific conditions, affecting its reactivity and biological interactions.

- Oxidation/Reduction Reactions : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which may further influence its biological properties.

Enzyme Inhibition

The compound has been noted for its role in studying biochemical pathways, particularly in enzyme interactions. Its ability to modify enzyme activities could lead to applications in drug development targeting specific enzymatic pathways involved in diseases.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate | Similar structure with different bromine position | Potential anticancer activity |

| Ethyl 2-(4-chloro-2-fluoro-6-formylphenoxy)acetate | Chlorine instead of bromine | Varying reactivity and potential therapeutic effects |

| Ethyl (2-bromo-6-formylphenoxy)acetate | Lacks fluorine atom | Similar reactivity; potential for enzyme inhibition |

Case Studies and Research Findings

- Study on Anticancer Activity : A study involving halogenated compounds demonstrated that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines. The presence of halogens was correlated with increased potency in inhibiting tumor growth .

- Enzyme Interaction Studies : Research has shown that similar compounds can modulate the activity of key enzymes involved in metabolic pathways, suggesting that this compound may also play a role in such biochemical interactions.

- Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules, indicating its utility in developing new pharmaceuticals.

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNXUCOEIWKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1F)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.